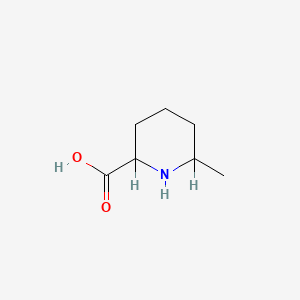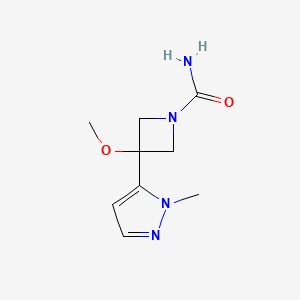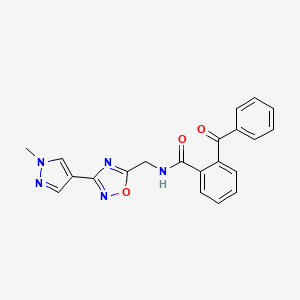
6-Methylpiperidine-2-carboxylic acid
Descripción general
Descripción
6-Methylpiperidine-2-carboxylic acid, also known as 2-Pyridinecarboxylic acid, 6-methyl-, is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The first stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved starting from readily available d-glucose in 14 steps with 17% overall yield .Molecular Structure Analysis
The molecular structure of 6-Methylpiperidine-2-carboxylic acid consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is IHLDCUQUFBWSJU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methylpiperidine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 143.19 . The density is 1.1±0.1 g/cm3, boiling point is 267.0±33.0 °C at 760 mmHg, and the flash point is 115.3±25.4 °C .Aplicaciones Científicas De Investigación
6-Methylpiperidine-2-carboxylic acid: A Comprehensive Analysis
Synthesis of Novel Metal Complexes: 6-Methylpiperidine-2-carboxylic acid is used in the synthesis of novel metal complexes which have shown potential as potent α-glucosidase inhibitors. These inhibitors can play a significant role in the treatment of diabetes by controlling blood sugar levels through the inhibition of carbohydrate digestion and absorption .
Organic Synthesis: This compound serves as a building block in organic synthesis, particularly in the formation of various piperidine derivatives which are valuable in medicinal chemistry .
Colorimetric and Fluorogenic Responses: Carboxylic acids, including 6-Methylpiperidine-2-carboxylic acid, are utilized for their sharp colorimetric and fluorogenic responses under physiological conditions, which can be applied in food science as well as biological studies .
Antioxidant Properties: Piperidine derivatives, such as 6-Methylpiperidine-2-carboxylic acid, exhibit antioxidant properties by hindering or suppressing free radicals. This makes them valuable in research focused on oxidative stress and related diseases .
Chemical Education: As an α-amino acid, 6-Methylpiperidine-2-carboxylic acid can be used for educational purposes to demonstrate the structure and properties of amino acids and their relevance in biochemistry .
Drug Discovery: The piperidine nucleus is a common motif in drug discovery, and compounds like 6-Methylpiperidine-2-carboxylic acid are studied for their potential therapeutic applications across various medical fields .
Safety and Hazards
Propiedades
IUPAC Name |
6-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDCUQUFBWSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902716 | |
| Record name | NoName_3265 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpiperidine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)



![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2957187.png)




![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)